4-(Pyridin-3-yloxy)benzoic acid

Catalog No.
S1903576
CAS No.
437383-99-8
M.F
C12H9NO3
M. Wt
215.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-3-yloxy)benzoic acid

CAS Number

437383-99-8

Product Name

4-(Pyridin-3-yloxy)benzoic acid

IUPAC Name

4-pyridin-3-yloxybenzoic acid

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

InChI

InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15)

InChI Key

JZHQITAPTQQMIF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O
  • Availability and Characterization: While commercial suppliers exist for 4-(pyridin-3-yloxy)benzoic acid, there is no scientific literature readily available detailing its synthesis or characterization.
  • Potential Applications: Given the presence of both a carboxylic acid group and a pyridine ring, 4-(pyridin-3-yloxy)benzoic acid could hold potential for research in various fields, including:
    • Medicinal Chemistry: The pyridine ring is a common pharmacophore found in many drugs. The carboxylic acid group can participate in various interactions with biological targets. Therefore, 4-(pyridin-3-yloxy)benzoic acid could be a scaffold for the development of new drugs.
    • Material Science: Organic acids with aromatic rings can be used as building blocks in the design of new materials. The presence of the pyridine ring could further enhance the properties of such materials.

4-(Pyridin-3-yloxy)benzoic acid is an organic compound characterized by its unique structure, which includes a pyridine ring attached to a benzoic acid moiety through an ether linkage. Its chemical formula is C₁₂H₉NO₃, and it has a molecular weight of approximately 215.2 g/mol. This compound appears as a white crystalline solid and is soluble in polar solvents like methanol and ethanol .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: Under specific conditions, the pyridine ring can be reduced to generate piperidine derivatives.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, allowing for the introduction of various substituents .

Common reagents for these reactions include hydrogen peroxide for oxidation and catalytic hydrogenation using palladium on carbon for reduction.

Research indicates that 4-(Pyridin-3-yloxy)benzoic acid exhibits potential biological activities. It has been investigated for its role as a ligand in biochemical assays, potentially influencing enzyme activities and receptor interactions. Notably, it has shown promise in antimicrobial and anticancer studies, suggesting its utility in medicinal chemistry .

The synthesis of 4-(Pyridin-3-yloxy)benzoic acid typically involves the following steps:

  • Starting Materials: Methyl 4-(pyridin-3-yloxy)benzoate is reacted with sodium hydroxide in methanol.
  • Reaction Conditions: The reaction is conducted at approximately 75°C for about one hour.
  • Isolation: After completion, the reaction mixture is diluted with hydrochloric acid and extracted with ethyl acetate to isolate the desired product .

4-(Pyridin-3-yloxy)benzoic acid has several applications across various fields:

  • Pharmaceuticals: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.
  • Material Science: Explored in the development of specialty chemicals and materials such as dyes and polymers .

Studies have shown that 4-(Pyridin-3-yloxy)benzoic acid can interact with specific molecular targets, modulating their activity. Its pyridine ring may engage with aromatic residues in proteins, while the carboxylic acid group can form ionic interactions with positively charged amino acids. This capability makes it a candidate for further research in drug development and biochemical applications .

Several compounds share structural similarities with 4-(Pyridin-3-yloxy)benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
4-(Pyridin-2-yloxy)benzoic acidC₁₂H₉NO₃Different position of the pyridine substituent
4-(Pyrimidin-2-yloxy)benzoic acidC₁₂H₉N₃O₃Contains a pyrimidine instead of pyridine
5-(Pyrimidin-2-yloxy)benzoic acidC₁₂H₉N₃O₃Variation in the position of the substituent
4-(Anilino)benzoic acidC₁₂H₉NO₂Lacks the heteroatom functionality of pyridine

The distinct arrangement of functional groups and the presence of the pyridine ring in 4-(Pyridin-3-yloxy)benzoic acid contribute to its unique chemical behavior and biological activity compared to these similar compounds .

XLogP3

1.9

Wikipedia

4-[(Pyridin-3-yl)oxy]benzoic acid

Dates

Modify: 2023-08-16

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